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Executive Summary

ORIC-533 is an orally bioavailable, potent, and selective small molecule inhibitor of CD73, a
pivotal enzyme in the adenosine-mediated immunosuppressive pathway within the tumor
microenvironment. Developed by ORIC Pharmaceuticals, this compound has demonstrated
significant potential in preclinical studies and is currently under evaluation in clinical trials for
relapsed/refractory multiple myeloma. This document provides a comprehensive technical
overview of ORIC-533, including its discovery, chemical properties, mechanism of action, and
key preclinical and clinical data.

Discovery and Chemical Structure

ORIC-533 was identified through a robust, structure-based drug design campaign. The starting
point for its development was the binding mode of adenosine 5'-(a,3-methylene)-
diphosphonate with human CD73.[1] The chemical structure of ORIC-533 free base is detailed
below.

Chemical Structure:

o |[UPAC Name: [(2S)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-
d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yllmethoxy]-1-hydroxy-3-(2H-tetrazol-5-
ylmethoxy)propan-2-yljphosphonic acid[2]
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e Molecular Formula: C20H29CIN9O9P[2]
e Molecular Weight: 605.9 g/mol [2]

e CAS Number: 2641306-62-7[2]

Mechanism of Action: The CD73-Adenosine
Pathway

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that catalyzes the dephosphorylation of
adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the
accumulation of adenosine acts as a potent immunosuppressive signal, inhibiting the function
of various immune cells, including T cells, NK cells, and dendritic cells.[2] This allows cancer

cells to evade immune surveillance.

ORIC-533 is a competitive inhibitor of CD73. By binding to CD73, it blocks the conversion of
AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the
tumor microenvironment. This restores and enhances the anti-tumor immune response.[2][3]
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CD73-Adenosine Signaling Pathway and Inhibition by ORIC-533
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CD73-Adenosine Pathway Inhibition by ORIC-533.
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Quantitative Data Summary

Table 1: In Vitro Potency of ORIC-533

Cell
Assay Type . Parameter Value Reference
Line/System
Biochemical Soluble Human
ICso0 <0.1 nM [4]
Assay CD73
Cellular
) H1568 (Human
Adenosine ECso 0.14 nM [4]
_ NSCLC)
Production
Cellular EMT6 (Mouse
Adenosine Mammary ECso 1.0 nM [4]
Production Carcinoma)
T-Cell
Proliferation Human CD8+ T- ) o
] ECso Single-digit nM [5]
Rescue (High cells
AMP)
Cytokine (TNF-a)
] Human CD8+ T-
Production - Potent rescue [4]
cells
Rescue
] Volume of . . .
) Dosing Clearanc o Half-life Bioavaila Referenc
Species Distributi .
Route e (Tal2) bility e
on (Vss)
Beagle IV (0.2 1.18
] 0.270 L/kg 3.2h - [4]
Dog mg/kg) mL/min/kg
Supports
Rat PO Low - ) <3% [6]
QD dosing
Cynomolgu Supports
Y J PO Low - PP _ <3% [6]
s Monkey QD dosing
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Table 3: In Vivo Efficacy of ORIC-533

Dosing Efficacy

Tumor Model ] ) Result Reference
Regimen Endpoint
E.G7-OVA Tumor Growth
. 150 mg/kg QD, -
Syngeneic PO Inhibition (TGI) 67% [6]
Mouse Model on Day 19

Experimental Protocols
Biochemical Assay for CD73 Inhibition

¢ Objective: To determine the half-maximal inhibitory concentration (ICso) of ORIC-533 against
soluble human CD73.

e Methodology:

o Recombinant soluble human CD73 was incubated with varying concentrations of ORIC-
533.

o The enzymatic reaction was initiated by the addition of adenosine monophosphate (AMP)
as the substrate.

o The reaction was allowed to proceed for a defined period at 37°C.

o The amount of inorganic phosphate produced from the hydrolysis of AMP was quantified
using the Malachite Green detection system.

o 1Cso values were calculated from the dose-response curves.[6]

Cellular Adenosine Production Assay

» Objective: To measure the half-maximal effective concentration (ECso) of ORIC-533 in
inhibiting adenosine production in cancer cell lines.

» Methodology:
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o Human non-small cell lung cancer (NSCLC) H1568 cells or mouse EMT6 cells, which
have high endogenous CD73 expression, were seeded in 96-well plates.

o Cells were pre-treated with a serial dilution of ORIC-533 for 15 minutes.

o AMP (10 uM) and an adenosine deaminase inhibitor, EHNA (5 uM), were added to the
cells.

o After 1 hour of incubation, the supernatant was collected.

o The concentration of adenosine in the supernatant was quantified by liquid
chromatography-mass spectrometry (LC-MS/MS).

o ECso values were determined from the concentration-response curves.[7]
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Workflow for Cellular Adenosine Production Assay

Experimental Workflow
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Cellular Adenosine Production Assay Workflow.

T-Cell Activation and Proliferation Rescue Assay
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e Objective: To assess the ability of ORIC-533 to rescue AMP-mediated suppression of CD8+
T-cell activation and proliferation.

o Methodology:

o Human peripheral blood mononuclear cell (PBMC)-derived CD8+ T-cells were activated
for 24 hours with tetrameric anti-CD3/CD28/CD2 antibodies in serum-free media.

o Activated T-cells were labeled with CellTrace Violet and plated in 96-well plates.
o Varying concentrations of ORIC-533 were added to the cells.

o AMP was added 15 minutes later to induce immunosuppression.

o Cells were incubated for 72-96 hours.

o T-cell proliferation was quantified by flow cytometry based on the dilution of CellTrace
Violet.

o Cytokine levels (e.g., TNF-0) in the cell supernatants were measured by MSD ELISA.[8]

In Vivo Efficacy Study

o Objective: To evaluate the anti-tumor activity of orally administered ORIC-533 in a syngeneic
mouse model.

e Methodology:
o C57BL/6 mice were subcutaneously implanted with E.G7-OVA tumor cells.

o Once tumors reached a palpable size, mice were randomized into vehicle control and
treatment groups.

o ORIC-533 (150 mg/kg) or vehicle was administered orally once daily (QD).
o Tumor volumes and body weights were measured regularly.

o At the end of the study, tumors were harvested for pharmacodynamic analysis, including
measurement of intratumoral adenosine levels and immune cell profiling by flow cytometry.
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o Tumor Growth Inhibition (TGI) was calculated as: %TGI = 100% x [(Mean tumor volume of
control group - Mean tumor volume of test group) / Mean tumor volume of control group].

[6]

Clinical Development

ORIC-533 is currently being evaluated in a Phase 1b, open-label, dose-escalation and
expansion study in patients with relapsed or refractory multiple myeloma (NCT05227144).[9]
[10]

e Primary Objectives: To assess the safety, tolerability, and determine the recommended
Phase 2 dose (RP2D) of single-agent ORIC-533.[11]

o Patient Population: Heavily pretreated patients with relapsed or refractory multiple myeloma,
with a high percentage being triple-class and penta-refractory.[11]

e Preliminary Findings (as of November 28, 2023):

o ORIC-533 was well-tolerated with only Grade 1 and 2 treatment-related adverse events
reported.[11]

o A favorable pharmacokinetic profile with an estimated plasma half-life of approximately 24
hours, supporting once-daily dosing.[11]

o Strong inhibition of soluble CD73 enzymatic activity was observed across all dose levels.
[11]

o Evidence of immune activation, including an increased abundance of activated CD8+ T
cells and NK cells, was seen at doses = 1200 mg.[11]

o Reductions in soluble BCMA levels in serum suggest a measurable anti-myeloma effect.
[11]

Conclusion

ORIC-533 is a promising, orally bioavailable CD73 inhibitor with a best-in-class potential. Its
potent and selective inhibition of the adenosine-generating enzyme CD73 leads to the reversal
of immunosuppression in the tumor microenvironment. Robust preclinical data demonstrating in
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vitro potency, favorable pharmacokinetics, and in vivo anti-tumor efficacy have supported its
advancement into clinical development. Preliminary results from the Phase 1b trial in heavily
pretreated multiple myeloma patients are encouraging, showing a favorable safety profile and
early signs of clinical activity. Further investigation of ORIC-533, both as a single agent and in
combination with other immunotherapies, is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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